n-Allylbiotinamide
Overview
Description
N-Allylbiotinamide (N-AB) is a biotin derivative that has been used in many scientific research applications, including enzymology, biochemistry, and cell biology. N-AB is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. N-AB has been used in a variety of laboratory experiments, as it has several advantages and some limitations.
Scientific Research Applications
Detection of S-Nitrosylated Proteins
SNOB 1 reagent is primarily used to detect cysteine residues that have been S-nitrosylated by nitric oxide. This application is crucial in the study of protein functions and signaling pathways, as S-nitrosylation is a significant post-translational modification that affects various biological processes .
Single-Step Assay for Biotinylation
The reagent can be used in a single-step assay to label S-nitrosylated proteins with biotin. This facilitates the subsequent detection of these proteins by Western blotting or proteomic analysis, making it a valuable tool for researchers studying protein expression and modification .
Study of Nitric Oxide Signaling
SNOB 1 reagent aids in the exploration of nitric oxide signaling pathways. By identifying S-nitrosylated proteins, researchers can better understand the role of nitric oxide in cellular communication and its impact on various physiological and pathological conditions .
Analysis of Protein-Protein Interactions
The ability of SNOB 1 to label proteins with biotin allows for the isolation and analysis of protein-protein interactions. This is particularly useful in identifying binding partners and understanding the molecular mechanisms underlying complex biological systems .
Investigation of Cellular Stress Responses
S-nitrosylation plays a role in cellular responses to stress, such as oxidative stress. Using SNOB 1 reagent, scientists can investigate how cells modulate their protein functions in response to environmental challenges .
Development of Diagnostic Tools
The specificity of SNOB 1 for S-nitrosylated proteins has potential applications in the development of diagnostic tools. For example, it could be used to identify biomarkers for diseases where nitric oxide and S-nitrosylation are implicated .
Therapeutic Target Identification
In diseases where S-nitrosylation is dysregulated, such as neurodegenerative diseases, SNOB 1 reagent can help identify therapeutic targets by pinpointing proteins with altered S-nitrosylation patterns .
Advancing Drug Discovery
Finally, SNOB 1 reagent can be utilized in drug discovery efforts to screen for compounds that modulate S-nitrosylation. This could lead to the development of novel therapeutics that target specific S-nitrosylated proteins involved in disease processes .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAEVOBABXHBW-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SNOB 1 reagent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.